2-氨基-5-(甲氧羰基)苯甲酸

描述

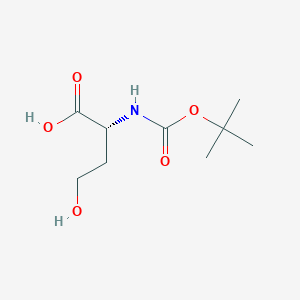

2-Amino-5-(methoxycarbonyl)benzoic acid is a compound that has not been directly studied in the provided papers. However, similar compounds with methoxycarbonyl groups and amino groups on a benzoic acid backbone have been investigated, which can provide insights into the properties and reactivity of 2-Amino-5-(methoxycarbonyl)benzoic acid. For instance, compounds with substitutions on the benzoic acid ring, such as methoxy and amino groups, have been synthesized and characterized for their potential applications in various fields, including nonlinear optical materials and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as ortho-aminobenzoic methyl ester or 4-amino salicylic acid, which undergo various reactions including catalysis with aluminium chloride, methylation, thiocyanation, hydrolysis, and ethylation to yield the desired products . The synthesis conditions are optimized to achieve the best yields, which can reach up to 67% . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Amino-5-(methoxycarbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-(methoxycarbonyl)benzoic acid is often characterized using X-ray crystallography, which reveals the presence of intramolecular hydrogen bonds that stabilize the crystal structure . The space group and symmetry of the crystals can vary, with some compounds crystallizing in non-centrosymmetric space groups, which is important for nonlinear optical activity . The presence of methoxy groups can influence the stabilization of the compound through intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxycarbonyl and amino groups on a benzoic acid backbone can be influenced by the substituents present on the ring. For example, the methoxy group can act as an acceptor in intermolecular interactions, which can affect the overall reactivity of the compound . The presence of amino groups can also lead to the formation of intramolecular hydrogen bonds, which can influence the reactivity and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Amino-5-(methoxycarbonyl)benzoic acid, such as vibrational frequencies and absorption spectra, are investigated using spectroscopic methods and quantum chemical calculations . These studies can provide detailed vibrational assignments and insights into the electronic transitions responsible for the observed absorption spectra. The nonlinear optical activity of these compounds is also of interest, with some showing significant second harmonic generation activity . The physical properties, such as melting points, are determined experimentally and can vary depending on the specific substituents and their arrangement on the benzoic acid ring .

科学研究应用

2-Amino-5-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 63746-25-8 .

-

Amine/Ammonia Vapor Sensing and Information Storage : A novel biomass-based aggregation-induced emission (AIE) material, 4-chloro-2-(2-hydroxy-5-(methoxycarbonyl)phenylamino)benzoic acid (CHMPBA), was constructed using 2-amino-4-chlorobenzoic acid. This material showed potential applications in amine/ammonia vapor sensing and information storage. The detection limit for ammonia vapor is up to 20 ppm in air .

-

Biochemistry, Enzymology, Medicine, and Agrochemical Industry : Compounds similar to “2-Amino-5-(methoxycarbonyl)benzoic acid” have applications in several domains: biochemistry, enzymology, medicine (antibiotics, antiviral, antiprotozoal, cardiovascular tissues, neuroexcitatory), and the agrochemical industry (herbicides, fungicides, regulating of plant growth). They also have important utility in asymmetric synthesis .

-

Manufacturing of Therapeutic SGLT2 Inhibitors : A compound similar to “2-Amino-5-(methoxycarbonyl)benzoic acid”, namely 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

-

Antimicrobial Activity : A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains . The results indicated that, in general, the synthesized compounds were found to be bacteriostatic and fungistatic .

安全和危害

属性

IUPAC Name |

2-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSLVIYSSSYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518271 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(methoxycarbonyl)benzoic acid | |

CAS RN |

63746-25-8 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。